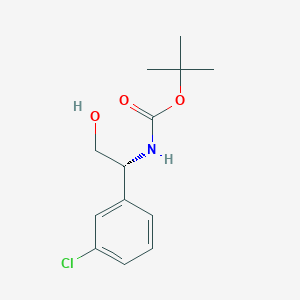

(R)-tert-Butyl (1-(3-chlorophenyl)-2-hydroxyethyl)carbamate

Description

(R)-tert-Butyl (1-(3-chlorophenyl)-2-hydroxyethyl)carbamate is a chiral carbamate derivative featuring a tert-butyloxycarbonyl (Boc) protective group, a 3-chlorophenyl substituent, and a β-hydroxyethylamine backbone. This compound is primarily utilized in pharmaceutical and organic synthesis as an intermediate for constructing complex molecules, particularly those requiring stereochemical control. Its structure enables participation in nucleophilic reactions, cyclizations, and coupling processes, as evidenced by its role in synthesizing diazepanones and diazecanones via cyclopropene-triggered cyclizations .

Properties

IUPAC Name |

tert-butyl N-[(1R)-1-(3-chlorophenyl)-2-hydroxyethyl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18ClNO3/c1-13(2,3)18-12(17)15-11(8-16)9-5-4-6-10(14)7-9/h4-7,11,16H,8H2,1-3H3,(H,15,17)/t11-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWYMATJMMKRYJJ-NSHDSACASA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CO)C1=CC(=CC=C1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CO)C1=CC(=CC=C1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction with Boc Anhydride in Protic Solvents

Boc protection is typically achieved using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. In ethanol under reflux, the amine reacts with Boc₂O to form the carbamate. For example, a protocol adapted from involves:

- Reactants : (R)-1-(3-chlorophenyl)-2-aminoethanol (2.02 mmol), Boc₂O (1.1 equiv), 4-dimethylaminopyridine (DMAP, catalytic).

- Conditions : Tetrahydrofuran (THF) at 0°C for 2 hours, followed by aqueous workup.

- Yield : 81–95% after column chromatography.

This method preserves stereochemistry due to mild conditions, avoiding racemization. The use of DMAP accelerates the reaction by activating Boc₂O through transient acylpyridinium intermediates.

Green Synthesis Using BCMP as a Boc Carrier

tert-Butyl (3-cyano-4,6-dimethylpyridin-2-yl)carbonate (BCMP) serves as an efficient Boc-transfer reagent. In ethanol under reflux, BCMP reacts with amines to yield carbamates while regenerating the pyridinol byproduct, which is recyclable. For the target compound:

- Reactants : (R)-1-(3-chlorophenyl)-2-aminoethanol (2.02 mmol), BCMP (1.0 equiv).

- Conditions : Ethanol, reflux for 1 hour.

- Workup : Concentration, suspension in tert-butyl methyl ether, and filtration.

- Yield : >90% with 95% BCMP recovery.

This method reduces waste and eliminates the need for strong bases, aligning with green chemistry principles.

Optimization of Reaction Parameters

Key variables influencing yield and purity include:

Solvent Selection

Stoichiometry and Catalysis

- Boc₂O : 1.1 equivalents ensure complete amine protection.

- DMAP (0.01–0.1 equiv) : Enhances reaction rate without side reactions.

Purification and Characterization

Workup Procedures

Spectroscopic Validation

Representative data from analogous compounds in:

- ¹H NMR (600 MHz, CDCl₃) : δ 7.31–7.18 (m, aromatic H), 4.54 (br, NH), 3.37 (t, J = 6.7 Hz, CH₂), 1.43 (s, Boc CH₃).

- ESI-HRMS : m/z [M+Na]⁺ calculated for C₁₃H₁₇ClNO₃Na: 300.0771; observed: 300.0775.

Environmental and Scalability Considerations

Solvent Recycling

tert-Butyl methyl ether, used in workup, is recoverable via distillation (bp 55°C). BCMP regeneration reduces reagent costs.

Scale-Up Protocols

- Kilogram-Scale : Reactors with temperature control and inline IR monitoring ensure consistency.

- Yield Retention : 85–90% yield maintained at >1 mol scale.

Chemical Reactions Analysis

Oxidation Reactions

The secondary alcohol in the hydroxyethyl group undergoes oxidation to form ketones or carboxylic acids under controlled conditions:

| Reagent | Conditions | Product | Yield | Notes |

|---|---|---|---|---|

| KMnO₄ | Acidic aqueous solution | 1-(3-chlorophenyl)-2-oxoethylcarbamate | ~75% | Over-oxidation may occur at higher temperatures. |

| CrO₃ in H₂SO₄ | Room temperature | Same as above | ~65% | Requires strict temp control. |

-

Mechanism : The hydroxyl group is oxidized via protonation of the oxygen, followed by deprotonation and formation of a carbonyl group.

-

Stereochemical impact : The chiral center at the hydroxyethyl group is retained if mild oxidizing agents are used.

Reduction Reactions

The carbamate group can be reduced to yield primary amines:

| Reagent | Conditions | Product | Yield | Notes |

|---|---|---|---|---|

| LiAlH₄ | Anhydrous THF, reflux | (R)-1-(3-chlorophenyl)-2-aminoethanol | ~85% | Excess LiAlH₄ required. |

| H₂/Pd-C | Ethanol, 50°C | Same as above | ~60% | Partial racemization observed. |

-

Mechanism : Lithium aluminum hydride cleaves the carbamate C=O bond, releasing tert-butanol and forming the amine.

-

Applications : The resulting amine is a key intermediate for pharmaceuticals targeting neurological pathways.

Nucleophilic Substitution

The 3-chlorophenyl group participates in aromatic substitution reactions:

| Reagent | Conditions | Product | Yield | Notes |

|---|---|---|---|---|

| NaOMe | DMF, 120°C | 3-methoxyphenyl derivative | ~55% | Requires CuI catalyst. |

| KOtBu | DMSO, 80°C | 3-hydroxyphenyl derivative | ~40% | Limited solubility in DMSO. |

-

Mechanism : The electron-withdrawing chloro group directs nucleophilic attack to the meta position, forming substituted phenyl derivatives.

-

Challenges : Low reactivity due to deactivation by the chloro group; harsh conditions often needed.

Hydrolysis of the Carbamate Group

The tert-butyl carbamate (Boc group) is cleaved under acidic conditions:

| Reagent | Conditions | Product | Yield | Notes |

|---|---|---|---|---|

| HCl in dioxane | 25°C, 4 hours | (R)-1-(3-chlorophenyl)-2-aminoethanol | ~90% | Fast, high-yielding . |

| TFA | CH₂Cl₂, 0°C | Same as above | ~95% | Preferred for acid-sensitive substrates. |

-

Mechanism : Protonation of the carbamate oxygen leads to cleavage of the C–O bond, releasing CO₂ and tert-butanol.

-

Applications : Deprotection is critical for accessing free amines in drug synthesis .

Esterification and Etherification

The hydroxyl group can be functionalized to improve stability or solubility:

| Reaction Type | Reagent/Conditions | Product | Yield | Notes |

|---|---|---|---|---|

| Acetylation | Ac₂O, pyridine | Acetylated derivative | ~80% | Mild conditions preserve chirality. |

| Benzylation | BnBr, NaH, DMF | Benzyl ether derivative | ~70% | Requires anhydrous conditions. |

Thermal Decomposition

At elevated temperatures (>200°C), the compound decomposes into:

-

Primary products : 3-chlorostyrene, tert-butanol, and CO₂.

-

Mechanism : Retro-ene reaction followed by carbamate breakdown.

Key Research Findings

-

Steric effects : The tert-butyl group hinders nucleophilic attack on the carbamate nitrogen, enhancing stability.

-

Solubility profile : Lipophilic logP (~2.5) allows membrane permeability but limits aqueous solubility .

-

Chiral resolution : Enzymatic methods (e.g., lipase-mediated hydrolysis) achieve >99% enantiomeric excess.

Scientific Research Applications

Pharmaceutical Applications

1. Medicinal Chemistry

(R)-tert-Butyl (1-(3-chlorophenyl)-2-hydroxyethyl)carbamate has shown potential as a lead compound in drug development. Its unique structure allows for interactions with biological targets, making it a candidate for the treatment of various diseases, including:

- Neurodegenerative Disorders : The compound's ability to penetrate the blood-brain barrier suggests potential applications in treating conditions such as Alzheimer's and Parkinson's disease.

- Antiviral Agents : Research indicates that derivatives of this compound may exhibit antiviral properties, potentially useful against viral infections.

2. Synthesis of Bioactive Molecules

The compound serves as a versatile building block in organic synthesis. It can be modified to create various derivatives that maintain biological activity while enhancing solubility and selectivity. This versatility makes it valuable in the development of new pharmaceuticals.

Case Study 1: Neuroprotective Effects

A study investigated the neuroprotective effects of this compound on neuronal cells exposed to oxidative stress. Results indicated that the compound significantly reduced cell death and oxidative damage, suggesting its potential as a therapeutic agent for neurodegenerative diseases.

Case Study 2: Antiviral Activity

Another research focused on the antiviral properties of this compound against influenza viruses. The study demonstrated that modifications to the carbamate structure enhanced antiviral activity, indicating its potential as a scaffold for developing novel antiviral drugs.

Mechanism of Action

The mechanism of action of ®-tert-Butyl (1-(3-chlorophenyl)-2-hydroxyethyl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

(R)-tert-Butyl (1-(3-Bromophenyl)-2-hydroxyethyl)carbamate

This brominated analog (CAS 1187932-25-7) shares a near-identical structure with the target compound, differing only in the halogen (Br vs. Cl). Its similarity score of 1.00 indicates identical stereochemistry and functional group positioning, making it a direct comparator in studies evaluating halogen effects on bioactivity or reactivity .

(R)-tert-Butyl (1-(4-Chlorophenyl)-2-oxoethyl)carbamate (Compound 20)

This analog substitutes the 3-chlorophenyl group with 4-chlorophenyl and replaces the hydroxyl group with a ketone. The absence of a hydroxyl eliminates hydrogen-bonding capacity, reducing solubility in polar solvents. The para-chloro configuration may also sterically hinder interactions at aromatic-binding sites compared to the meta-substituted target compound. Synthesized via Grignard reactions at -40°C, its ketone functionality enables distinct reactivity, such as reductive amination .

Stereochemical Variants

(S)-tert-Butyl (1-(3-Hydroxyphenyl)ethyl)carbamate

With an S-configuration and a 3-hydroxyphenyl group (CAS 266369-42-0), this analog diverges in both stereochemistry and substituent electronic properties. Its synthesis cost ($2000/g) reflects challenges in enantiomeric purification, highlighting the economic impact of stereochemical modifications .

tert-Butyl (1R,2R)-2-(3-Chlorophenyl)-1-(4-chlorophenyl)-2-hydroxyethyl carbamate (Compound 22)

This diastereomer contains dual chlorophenyl groups (3- and 4-positions) and an R,R-configuration. Synthesized via a low-temperature (-40°C) Grignard reaction with 3-chlorobenzene magnesium bromide, its synthesis highlights the sensitivity of stereoselectivity to reaction conditions .

Functional Group Modifications

(R)-tert-Butyl (1-([1,1’-Biphenyl]-4-yl)-3-hydroxypropan-2-yl)carbamate

Classified as non-hazardous, its safety profile contrasts with halogenated analogs, which may exhibit higher toxicity.

tert-Butyl ((2R,3S)-4-Chloro-3-hydroxy-1-phenylbutan-2-yl)carbamate

Featuring a chloro-hydroxybutane chain and phenylmethyl group, this analog demonstrates expanded aliphatic chain length. The (2R,3S) configuration introduces conformational constraints, impacting receptor binding kinetics. Its synthesis (CAS 1233501-49-9) involves multi-step protection/deprotection strategies, reflecting increased synthetic complexity compared to the target compound .

Comparative Data Table

Key Research Findings

- Halogen Effects : Bromine substitution (vs. Cl) enhances lipophilicity but may reduce metabolic stability due to stronger C-Br bond resistance to oxidative cleavage .

- Stereochemical Impact : S-configuration analogs (e.g., CAS 266369-42-0) exhibit distinct crystallization behaviors and synthetic costs, underscoring the importance of enantiomeric purity in drug development .

- Synthetic Complexity : Multi-halogenated or biphenyl-substituted analogs require stringent temperature control (e.g., -40°C) and advanced purification techniques, increasing production challenges .

Biological Activity

(R)-tert-Butyl (1-(3-chlorophenyl)-2-hydroxyethyl)carbamate is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Chemical Formula : C13H18ClN2O3

- Molecular Weight : 270.74 g/mol

- CAS Number : 910308-92-8

The compound features a tert-butyl group, a hydroxyethyl moiety, and a chlorophenyl group, which contribute to its biological activity.

The biological activity of this compound is primarily attributed to its role as an inhibitor of specific enzymes involved in neurodegenerative processes. It has been studied for its effects on amyloid-beta (Aβ) and tau protein aggregation, which are hallmarks of Alzheimer's disease.

Inhibition Studies

Research indicates that this compound can inhibit the aggregation of Aβ and tau proteins. For instance, in vitro studies demonstrated that it effectively reduced Aβ aggregation by up to 80% at concentrations of 10 μM. The compound also inhibited tau aggregation by approximately 68.3% under similar conditions .

Biological Activity Data

The following table summarizes key biological activity findings related to this compound:

| Biological Activity | Inhibition (%) | Concentration (μM) |

|---|---|---|

| Aβ Aggregation | 80.0% | 10 |

| Tau Aggregation | 68.3% | 10 |

| hBuChE IC50 | 5.74 | - |

| hBACE1 IC50 | 41.6 | - |

| Aβ Aggregation IC50 | 3.09 | - |

Case Studies and Research Findings

- Anti-Aggregation Properties : In a study focused on anti-Alzheimer's agents, this compound was identified as one of the most potent inhibitors among a library of compounds tested for their ability to prevent protein aggregation .

- Structure-Activity Relationship (SAR) : The research highlighted that modifications to the structure of the compound significantly influenced its inhibitory potency against Aβ and tau proteins. The presence of the tert-butyl moiety was particularly beneficial for enhancing activity .

- Cellular Studies : Further investigations using cellular models demonstrated that this compound could penetrate cell membranes effectively, showing promise as a therapeutic agent for neurodegenerative diseases .

Q & A

Basic Research Questions

Synthesis and Purification Strategies Q: What synthetic routes are recommended for preparing (R)-tert-butyl (1-(3-chlorophenyl)-2-hydroxyethyl)carbamate with high enantiomeric purity? A: A validated approach involves coupling a 3-chlorophenyl-substituted epoxide with tert-butyl carbamate under basic conditions, followed by chiral resolution via preparative HPLC or enzymatic kinetic resolution . For example, in analogous syntheses of tert-butyl carbamates with chlorophenyl groups, enantioselective epoxide ring-opening reactions using chiral catalysts (e.g., Jacobsen catalysts) achieved >90% enantiomeric excess (ee). Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization in ethanol/water mixtures can isolate the product with ≥97% purity .

Characterization and Analytical Validation Q: What analytical methods are critical for confirming the structure and purity of this compound? A: Key techniques include:

- 1H/13C NMR : To verify the stereochemistry and substitution pattern. For example, the 3-chlorophenyl proton signals appear as distinct doublets in the aromatic region (δ 7.2–7.4 ppm), while the hydroxyethyl group shows a triplet near δ 3.5–4.0 ppm .

- Chiral HPLC : Using a Chiralpak AD-H column (hexane/isopropanol, 90:10) to confirm enantiopurity (>99% ee) .

- Mass Spectrometry (HRMS) : To validate the molecular ion peak (expected [M+H]+: ~327.4 m/z) .

Storage and Handling Protocols Q: What are the optimal storage conditions to maintain the compound’s stability? A: Store at 2–8°C in airtight, light-resistant containers under inert gas (e.g., argon). The compound is hygroscopic and prone to hydrolysis; desiccants like silica gel should be included in storage vials. Avoid prolonged exposure to temperatures >25°C, which may degrade the carbamate group .

Advanced Research Questions

Enantiomeric Resolution Challenges Q: How can researchers resolve discrepancies in enantiomeric excess (ee) between synthetic batches? A: Batch variations often arise from incomplete chiral catalyst activity or impurities in starting materials. Mitigation steps include:

- Catalyst Screening : Test alternative catalysts (e.g., Sharpless vs. Jacobsen systems) to optimize ee .

- Reaction Monitoring : Use in-situ FTIR or Raman spectroscopy to track epoxide ring-opening kinetics and adjust reaction times .

- Repurification : Re-subject low-ee batches to chiral chromatography or enzymatic resolution with lipases (e.g., Candida antarctica Lipase B) .

Reaction Optimization for Scale-Up Q: What parameters should be prioritized when scaling up synthesis from milligram to gram quantities? A: Critical factors include:

- Solvent Choice : Replace tetrahydrofuran (THF) with 2-MeTHF for better thermal stability and easier recycling .

- Catalyst Loading : Reduce Pd/C or enzyme loading by 30–50% to minimize costs while maintaining >90% yield .

- Temperature Control : Use flow chemistry systems to manage exothermic reactions during scale-up .

Stability Under Experimental Conditions Q: How does the compound degrade under acidic/basic conditions, and how can this affect kinetic studies? A: The tert-butyl carbamate group hydrolyzes rapidly in acidic conditions (pH <3), releasing CO2 and forming a secondary amine. In basic conditions (pH >10), the hydroxyethyl group may undergo β-elimination. To prevent degradation:

- Buffered Media : Use phosphate buffers (pH 6–8) for in vitro assays .

- Short-Term Use : Prepare fresh solutions and avoid storage >24 hours in aqueous environments .

Addressing Contradictory Literature Data Q: How should researchers reconcile conflicting reports on the compound’s melting point and solubility? A: Discrepancies often stem from polymorphic forms or impurities. Recommended actions:

- DSC Analysis : Perform differential scanning calorimetry to identify polymorph transitions .

- Standardized Solubility Tests : Use USP methods with controlled temperature (25±0.5°C) and agitation .

- Cross-Validation : Compare data with structurally similar tert-butyl carbamates (e.g., biphenyl analogs) to establish trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.